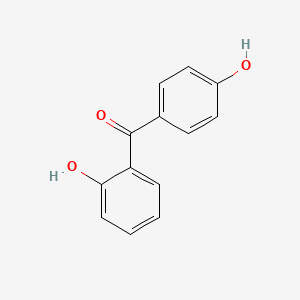

2,4'-Dihydroxybenzophenone

Description

Significance of Benzophenone (B1666685) Derivatives in Scientific Research

Benzophenone and its derivatives are a class of compounds with a shared core structure of two benzene (B151609) rings attached to a carbonyl group. rsc.org This structural motif is found in numerous natural products and serves as a versatile building block in synthetic chemistry. nih.gov The diverse biological activities exhibited by benzophenone derivatives have made them a significant area of focus in scientific research. rsc.orgnih.gov

Natural benzophenones, often found in higher plants and fungi, display a range of biological activities, including antifungal, anti-HIV, antimicrobial, antiviral, and antioxidant properties. nih.gov Synthetic benzophenone derivatives are also prevalent in marketed drugs and are used as photoinitiators and in perfumes. nih.gov The wide array of biological effects and practical applications underscores the importance of continued research into this class of compounds.

Research has demonstrated that benzophenone derivatives possess anti-inflammatory, anticancer, and other pharmacological activities. rsc.orgnih.gov For instance, certain derivatives have been shown to inhibit the production of nitric oxide and reduce oxidative stress and inflammation. acs.org The versatility of the benzophenone scaffold allows for the synthesis of a wide range of analogues, enabling structure-activity relationship (SAR) studies to identify compounds with enhanced potency and specific biological targets. nih.gov

Historical Perspectives on 2,4'-Dihydroxybenzophenone Research

Historically, the synthesis of 2,4-dihydroxybenzophenone (B1670367) involved the reaction of resorcinol (B1680541) with benzoyl chloride or benzoic acid in the presence of a Friedel-Crafts catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). google.com These earlier methods, however, were often associated with low product yields. google.com Over time, improvements to the synthesis process have been developed. One such advancement is the uncatalyzed reaction of benzotrichloride (B165768) with resorcinol in specific solvents, which can produce 2,4-dihydroxybenzophenone in a high yield of 90%. nih.gov Another method involves the reaction of resorcinol with benzotrichloride in water, with the addition of a phase transfer agent to improve the purity and yield of the final product. tsijournals.com

Initially, a primary application of 2,4-dihydroxybenzophenone was as a UV absorber. chemicalbook.comchembk.com It is effective at absorbing ultraviolet radiation, which led to its use as a light stabilizer in various polymers like polyethylene (B3416737), polystyrene, and epoxy resins to prevent degradation from UV exposure. tsijournals.comchemicalbook.com It also served as an intermediate in the synthesis of other UV absorbers. chembk.com

Current Research Trends and Emerging Areas for this compound

Recent research has expanded beyond the compound's UV-absorbing properties to explore its potential biological activities. acs.orgacs.orgsolubilityofthings.com Current studies are investigating its anti-inflammatory and osteoanabolic (bone-building) effects. acs.orgacs.org

One area of emerging research is its role in bone metabolism. Studies have shown that this compound can promote osteoblast differentiation and activation. acs.org In laboratory experiments using pre-osteoblast cells, the compound increased the activity of alkaline phosphatase (ALP) and mineralization, which are key markers of bone formation. acs.org Furthermore, it has been observed to stimulate the expression of osteoblast-specific genes. acs.org Research using zebrafish models suggests that it may help alleviate osteoporosis by restoring vertebral formation. acs.orgnih.gov

Another significant research trend is the investigation of its anti-inflammatory properties. acs.orgjejunu.ac.kr Studies indicate that this compound can reduce inflammatory responses. acs.org In zebrafish larvae models of endotoxemia (a systemic inflammatory response), the compound was found to decrease mortality and mitigate the recruitment of immune cells to the site of inflammation. acs.orgmedchemexpress.com Molecular docking studies suggest that it may exert its anti-inflammatory effects by interacting with the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex, which plays a crucial role in the inflammatory signaling pathway. jejunu.ac.krmedchemexpress.com

The exploration of its antioxidant properties is also an active area of research. solubilityofthings.com The ability of this compound to mitigate mitochondrial reactive oxygen species (mtROS) production during inflammation is a key focus. acs.orgmedchemexpress.com

Additionally, analytical methods for the detection and quantification of 2,4-dihydroxybenzophenone in various matrices, including biological tissues, are being developed and refined. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is one such technique that has been optimized for this purpose. nih.govresearchgate.net

The tables below summarize key research findings and properties of this compound.

Table 1: Physicochemical Properties of 2,4-Dihydroxybenzophenone

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀O₃ nih.gov |

| Molecular Weight | 214.22 g/mol alfa-chemistry.com |

| Melting Point | 144.5-147 °C sigmaaldrich.com |

| Appearance | Light-yellow crystalline solid alfa-chemistry.com |

| Solubility | Soluble in ethanol, ether, and acetone; sparingly soluble in cold benzene; insoluble in water. chembk.comalfa-chemistry.com |

| CAS Number | 131-56-6 nih.gov |

Table 2: Summary of Recent Research Findings on this compound

| Research Area | Key Findings | Model System |

|---|---|---|

| Osteogenesis | Promotes osteoblast differentiation and mineralization. acs.org | MC3T3-E1 preosteoblast cells, Zebrafish larvae acs.org |

| Stimulates the β-catenin signaling pathway. acs.orgnih.gov | MC3T3-E1 preosteoblast cells acs.org | |

| Alleviates prednisolone-induced osteoporosis. acs.orgjejunu.ac.kr | Zebrafish larvae acs.orgjejunu.ac.kr | |

| Anti-inflammatory | Reduces inflammatory responses and mortality in endotoxemia models. acs.orgmedchemexpress.com | RAW 264.7 macrophages, Zebrafish larvae acs.orgjejunu.ac.kr |

| Inhibits the production of mitochondrial reactive oxygen species (mtROS). acs.orgmedchemexpress.com | RAW 264.7 macrophages acs.org | |

| Targets the TLR4/MD2 receptor complex. jejunu.ac.krmedchemexpress.com | In silico molecular docking jejunu.ac.kr |

| Analytical Chemistry | Development of HPLC methods for quantification in biological samples. nih.gov | Mouse brain tissue nih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Aluminum chloride |

| Benzophenone |

| Benzoyl chloride |

| Benzoic acid |

| Benzotrichloride |

| Resorcinol |

| Zinc chloride |

| 2-hydroxy-4-methoxybenzophenone |

| 2-hydroxy-4-n-octoxybenzophenone |

| 2,2'-dihydroxy-4-methoxybenzophenone |

Structure

3D Structure

Propriétés

IUPAC Name |

(2-hydroxyphenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYKZYIAFUBPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277556 | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-12-2 | |

| Record name | 2,4′-Dihydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4′-Dihydroxybenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6FT7G2A39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2,4 Dihydroxybenzophenone

Traditional Synthetic Routes

Traditional synthesis of 2,4'-Dihydroxybenzophenone has centered on two main approaches: the Friedel-Crafts acylation of resorcinol (B1680541) and the reaction of resorcinol with benzotrichloride (B165768).

A conventional and widely documented method for preparing this compound is the Friedel-Crafts acylation, which involves reacting resorcinol with either benzoyl chloride or benzoic acid. justia.comgoogle.comgoogle.comsihaulichemicals.com This electrophilic aromatic substitution reaction is a fundamental process in organic chemistry for forming C-C bonds between aromatic rings and acyl groups.

The Friedel-Crafts acylation for this synthesis necessitates the use of a Lewis acid catalyst, with anhydrous aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) being the most commonly employed. justia.comgoogle.comsihaulichemicals.comtsijournals.com The reaction must be conducted under anhydrous conditions because these catalysts are moisture-sensitive and readily hydrolyze. justia.comgoogle.comgoogle.comsihaulichemicals.com A significant drawback of this method is the large amount of catalyst required; at least one mole of the Lewis acid is consumed for every mole of the benzoylating agent. justia.comgoogle.comsihaulichemicals.com The reaction often requires elevated temperatures to proceed. A notable challenge associated with this process is the often violent decomposition of the Friedel-Crafts catalyst complex during the work-up phase, which requires specialized equipment, particularly for larger batches. google.com

Table 1: Catalyst Systems for Friedel-Crafts Acylation

| Reactants | Catalyst | Key Conditions |

|---|

The traditional Friedel-Crafts acylation route for this compound synthesis is often characterized by relatively low yields. justia.comgoogle.comsihaulichemicals.com This inefficiency is partly due to the stoichiometric consumption of the catalyst, which forms a complex with the product. The high catalyst loading, coupled with potential side reactions, creates significant waste disposal challenges and impacts the economic viability of the process. google.comsihaulichemicals.com Consequently, much of the research into alternative synthetic pathways has been driven by the need to overcome these inherent yield limitations.

A primary challenge in the synthesis of this compound via Friedel-Crafts acylation is achieving high purity. The crude product is often contaminated with colored impurities, particularly reddish-brown resorcinol-benzein colorants. google.comsihaulichemicals.comgoogleapis.com The removal of these impurities is complex and requires multiple purification steps.

Proposed purification methods include treating the crude product with a solid decolorizing agent like active clay. google.comsihaulichemicals.comgoogleapis.com However, this approach has proven to be not entirely effective, as the clay is often incapable of completely removing the highly colored impurities. sihaulichemicals.com Another purification technique involves dissolving the crude product in an aqueous alkaline solution (pH of at least 7.5) and treating it with sodium hydrosulfite at temperatures between 70-100°C to remove the orange-red impurities. google.com A more advanced purification method involves vacuum distillation of the crude product, which can yield a high-purity, solid white crystalline product with a melting point of about 145°C. google.comgoogleapis.com

An alternative to the classic Friedel-Crafts acylation is the reaction of resorcinol with benzotrichloride. google.comtsijournals.comgoogle.com This method can produce this compound in high yields, potentially reaching 90% in hydroxylic solvents. nih.gov The reaction is typically carried out in water or a mixed solvent system. google.comgoogle.com A key challenge is the immiscibility of the reactants, as resorcinol is typically in an aqueous phase while benzotrichloride is an organic phase. tsijournals.com This phase separation can limit the reaction rate and lead to the formation of unwanted byproducts. tsijournals.com

To overcome the challenges of immiscibility in the reaction between resorcinol and benzotrichloride, phase transfer agents or catalysts (PTCs) are employed. tsijournals.com These agents facilitate the transfer of the resorcinol reactant from the aqueous phase to the organic phase, allowing it to react with benzotrichloride. tsijournals.com This approach significantly improves reaction efficiency, yield, and product purity. tsijournals.comresearchgate.nettsijournals.com

Various substances have been investigated as phase transfer agents, including simple organic solvents, surfactants, and polyethylene (B3416737) glycols (PEGs). tsijournals.com Cationic surfactants have proven to be particularly effective. Research has shown that octadecyltrimethylammonium bromide is an ideal phase transfer agent for this synthesis. tsijournals.comresearchgate.nettsijournals.com Its use can result in a product purity of 99.4% and a yield of 95.7%, producing a pale yellow product that may not require further refining. tsijournals.comtsijournals.com The lipophilic alkyl chain of the surfactant draws the resorcinol into the organic phase, promoting a more complete reaction and preventing the formation of xanthene byproducts. tsijournals.com

Table 2: Effect of Phase Transfer Agents on Resorcinol-Benzotrichloride Reaction

| Phase Transfer Agent | Purity Achieved | Yield Achieved | Reference |

|---|---|---|---|

| Octadecyltrimethylammonium Bromide | 99.4% | 95.7% | tsijournals.comtsijournals.com |

| Acetic Acid | Low | Low | tsijournals.com |

Reaction of Resorcinol with Benzotrichloride

Solvent Effects on Yield and Purity

The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing the reaction's yield and the final product's purity. In the reaction between resorcinol and benzotrichloride, the immiscibility of benzotrichloride in water presents a challenge. tsijournals.com The addition of various solvents has been shown to improve the interaction between reactants, thereby enhancing product quality. tsijournals.com

Solvents such as methanol (B129727), N,N-dimethyl formamide (B127407), dimethylformamide, and acetic acid have been investigated as catalysts or phase transfer agents. tsijournals.com While these solvents can increase the contact between resorcinol (in the aqueous phase) and benzotrichloride, their effectiveness varies. tsijournals.com For instance, although dimethyl formamide and glacial acetic acid can facilitate the reaction, they result in low purity and yield. tsijournals.com Acetic acid, however, has been identified as one of the more effective catalysts among these simple solvents. tsijournals.com

A significant advancement involves the use of aqueous N-methylpyrrolidone as the solvent medium. This approach facilitates the reaction between resorcinol and a benzotrihalide to produce this compound in a substantially quantitative and highly purified form. google.comsihaulichemicals.comgoogleapis.com The concentration of N-methylpyrrolidone in the aqueous solution can range from approximately 10% to 90% by weight. google.com Another technique employs an organic solvent that is immiscible with water, such as chloroform (B151607) or toluene, with the addition of a low molecular weight aliphatic alcohol like methanol. google.com This method is reported to produce high yields by avoiding the formation of by-products like benzoic acid that can occur in aqueous systems. google.com

Table 1: Effect of Different Solvents on this compound Synthesis

| Solvent System | Reactants | Reported Advantages | Reference |

| Aqueous N-methylpyrrolidone (10-90 wt.%) | Resorcinol, Benzotrihalide | High yield (>90%), high purity | google.comgoogleapis.com |

| Chloroform with Methanol | Benzotrichloride, Resorcinol | High yield (91%), avoids benzoic acid formation | google.com |

| Acetic Acid | Benzotrichloride, Resorcinol | Acts as an effective catalyst | tsijournals.com |

| Dimethyl formamide / Glacial Acetic Acid | Benzotrichloride, Resorcinol | Low purity and yield | tsijournals.com |

Impact of Emulsifiers and Polyethylene Glycols

To overcome the phase separation of reactants in aqueous systems, emulsifiers and polyethylene glycols (PEGs) are utilized. tsijournals.com These substances act as phase transfer agents, facilitating the movement of benzotrichloride from the water phase into the organic phase where it can react with resorcinol. tsijournals.com

The addition of emulsifiers has been shown to initially increase the yield of this compound. However, as the concentration of the emulsifier increases, the yield tends to decrease, and the melting point of the resulting product is often low, indicating lower purity. tsijournals.com

Polyethylene glycols (PEGs) also exhibit emulsifying properties, aiding the reaction between benzotrichloride and resorcinol. tsijournals.com Despite this, the use of PEGs alone does not significantly improve the quality or melting point of the final product. tsijournals.com Both emulsifiers and PEGs function by creating smaller particles of benzotrichloride, thereby increasing the surface area for reaction with resorcinol. tsijournals.com

Advanced Synthetic Approaches

Advanced synthetic methods focus on maximizing yield and purity while simplifying the production process. These approaches often involve novel solvent systems, high-yield techniques, and sophisticated catalytic strategies.

High-Yield Synthesis Techniques

Several methods have been developed to achieve high yields of this compound. One highly effective technique is the reaction of resorcinol with benzotrichloride in water, utilizing a phase transfer catalyst. tsijournals.comtsijournals.com Using octadecyltrimethylammonium bromide as the catalyst, a yield of 95.7% and a purity of 99.4% have been reported. tsijournals.comtsijournals.com

A non-aqueous approach that also produces high yields involves the reaction of benzotrichloride and resorcinol in an organic solvent immiscible with water, such as chloroform, with the addition of a specific quantity of a low molecular weight aliphatic alcohol. google.com For example, using methanol in a chloroform solvent system resulted in a 91% yield of this compound. google.com

Table 2: Comparison of High-Yield Synthesis Techniques

| Technique | Reactants | Solvent/Catalyst | Reported Yield | Reported Purity | Reference |

| Phase Transfer Catalysis | Resorcinol, Benzotrichloride | Water / Octadecyltrimethylammonium bromide | 95.7% | 99.4% | tsijournals.comtsijournals.com |

| Aqueous Solvent & Distillation | Resorcinol, Benzotrihalide | Aqueous N-methylpyrrolidone | >90% | High | google.comgoogleapis.com |

| Non-Aqueous Solvent System | Benzotrichloride, Resorcinol | Chloroform / Methanol | 91% | Not specified | google.com |

Utilization of Aqueous Solvent Systems

The use of aqueous solvent systems is a key area of development, aiming for more environmentally friendly and cost-effective production methods. A primary example is the reaction of resorcinol with benzotrichloride in water, which can be significantly enhanced by the addition of phase transfer agents. tsijournals.comtsijournals.com

A notable innovation is the use of an aqueous solution of N-methylpyrrolidone as the reaction medium. google.comsihaulichemicals.comgoogleapis.com This process is advantageous as it allows for the synthesis to be conducted in water, with the N-methylpyrrolidone improving the solubility and interaction of the reactants. The subsequent purification by vacuum distillation is a direct and economical way to recover the product in a highly purified state. google.comsihaulichemicals.com

Catalytic Strategies for Enhanced Efficiency

Catalysis is central to improving the efficiency of this compound synthesis. While traditional methods rely on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), these suffer from low yields and create significant waste. mdpi.comgoogle.comsihaulichemicals.com

Modern strategies focus on phase transfer catalysis, which is particularly effective for reactions involving immiscible reactants, such as resorcinol in water and benzotrichloride. tsijournals.com Various agents, including positive ion surfactants, negative ion surfactants, polyethylene glycols, and emulsifiers, have been studied. tsijournals.comtsijournals.com Cationic (positive ion) surfactants, specifically those with long lipophilic chains, have proven to be highly effective. tsijournals.com Octadecyltrimethylammonium bromide has been identified as an ideal phase transfer catalyst, enabling the reaction to proceed efficiently and yield a product with a melting point near the theoretical value and a purity of 99.7% based on liquid chromatography analysis. tsijournals.com The surfactant facilitates the transfer of resorcinol from the aqueous phase to the organic benzotrichloride phase, promoting full interaction and preventing the formation of xanthene by-products. tsijournals.com

Derivatization Strategies from this compound

This compound serves as a foundational molecule for the synthesis of a variety of other UV absorbers and functional derivatives. mdpi.com Its structure allows for modification, particularly at the hydroxyl groups, to create compounds with tailored properties.

One common derivatization strategy is etherification. Researchers have reported the preparation of several ethers of this compound, including:

4-(β-aryloxyethyl) ethers

4-(β-aryloxyethoxymethyl) ethers

4-[β-(aryloxymethoxy)ethyl] ethers rsc.org

These derivatization reactions expand the utility of the core benzophenone (B1666685) structure. For instance, this compound is the starting material for commercially important UV absorbers such as UV-9 (2-hydroxy-4-methoxybenzophenone) and UV-531 (2-Hydroxy-4-n-octoxybenzophenone). tsijournals.commdpi.com The introduction of different substituents onto the benzophenone skeleton can alter the molecule's UV absorption characteristics and its compatibility with various polymer substrates. mdpi.comresearchgate.net

Synthesis of Alkoxy Derivatives

The preparation of alkoxy derivatives of this compound is a well-established method to modify its physical and chemical properties. These reactions primarily involve the alkylation of one or both hydroxyl groups.

Partial methylation of this compound can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide. The selectivity of the methylation, targeting either the 2- or 4'-hydroxyl group, can be influenced by the reaction conditions. For instance, the monomethyl ether, 2-hydroxy-4-methoxybenzophenone, can be prepared by methylating 2,4-dihydroxybenzophenone (B1670367) with dimethyl sulfate.

Alkylation with various alkyl halides is a common strategy to introduce different alkyl groups onto the this compound scaffold. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521), to deprotonate the hydroxyl groups, making them more nucleophilic. The choice of solvent and reaction temperature can affect the efficiency and selectivity of the alkylation. For example, 2-hydroxy-4-alkoxybenzophenones can be prepared by alkylating 2,4-dihydroxybenzophenone with an alkyl halide in an aqueous solution of an alkali metal hydroxide in the presence of a surfactant. Another approach involves carrying out the reaction under alkaline conditions in the presence of an iodide catalyst and an inert organic solvent.

Table 1: Alkylation of this compound with Alkyl Halides

| Alkylating Agent | Base/Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| Alkyl Halide | Potassium Hydroxide / Surfactant | Aqueous | 2-hydroxy-4-alkoxybenzophenone | google.com |

| RC1 (R=alkyl, alkenyl, aralkyl) | Alkali / Iodide | Inert Organic Solvent | Monoethers of 2,4-dihydroxybenzophenone |

Dimethyl sulfate and methyl iodide are effective methylating agents for this compound. These reactions are typically performed in the presence of a base to facilitate the reaction. For example, the partial methylation of 2,4-dihydroxybenzophenone can be carried out with methyl iodide in the presence of sodium hydroxide or with dimethyl sulfate in an alkaline solution.

Unsaturated aliphatic ether derivatives of this compound can be synthesized by reacting it with unsaturated alkyl halides, such as allyl bromide or propargyl bromide. For instance, ethylenically unsaturated derivatives can be prepared through the reaction of 2,4-dihydroxybenzophenone with glycidyl (B131873) derivatives of unsaturated compounds like ethyl fumarate (B1241708) in the presence of a catalyst such as tetrabutylammonium (B224687) iodide.

Synthesis of Ester-Containing Derivatives

The synthesis of ester-containing derivatives of this compound involves the reaction of its hydroxyl groups with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides. This esterification is typically catalyzed by an acid or a base. For example, 3-acetyl-2,4-dihydroxybenzophenone can be prepared by reacting 4-benzoyl resorcinol with acetyl chloride in the presence of aluminum chloride. While this is not a direct esterification of this compound, it demonstrates a relevant synthetic pathway for introducing acyl groups.

Synthesis of Triazole Derivatives

Triazole derivatives of benzophenones have gained interest due to their potential biological activities. The synthesis of triazole derivatives of this compound can be conceptualized through a multi-step process analogous to the synthesis of similar benzophenone derivatives.

A common and efficient method for forming 1,2,3-triazole rings is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". For this compound, this would typically involve a two-step sequence:

Alkynylation : The first step is the introduction of a terminal alkyne functionality. This is achieved by reacting this compound with a suitable reagent like propargyl bromide in the presence of a base such as potassium carbonate. This reaction would yield an alkynyl ether derivative.

Cycloaddition : The resulting alkyne-containing benzophenone is then reacted with an organic azide (B81097) in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

This modular approach allows for the synthesis of a diverse library of triazole derivatives by varying the azide component. A study on the synthesis of triazole derivatives from 4,4'-dihydroxybenzophenone (B132225) demonstrates this methodology, which is directly applicable to this compound. In that study, the bis(prop-2-yn-1-yloxy)benzophenone was synthesized and then reacted with various benzyl (B1604629) azides to produce the corresponding bis-1,2,3-triazole derivatives in yields ranging from 42-70%.

Strategies for Novel Benzophenone Derivative Design

The benzophenone scaffold, characterized by its diaryl ketone structure, serves as a versatile foundation for the development of novel compounds with a wide range of applications, particularly in pharmacology and materials science. The design of new benzophenone derivatives is a strategic process aimed at enhancing or modifying the parent molecule's properties to achieve specific biological activities or functionalities. Research into these derivatives often employs several key design strategies, including molecular hybridization, diversity-oriented synthesis, and structural analogy, to explore and optimize structure-activity relationships (SAR).

A primary strategy in modern medicinal chemistry is molecular hybridization , which involves combining the benzophenone core with other known pharmacologically active moieties or pharmacophores. This approach aims to create hybrid molecules that may exhibit synergistic effects or novel mechanisms of action. For instance, researchers have designed and synthesized novel series of benzophenone derivatives by incorporating a thiazole (B1198619) heterocyclic nucleus to target inflammatory pathways. mdpi.com Similarly, the fusion of the benzophenone structure with an azetidinone ring has been explored to develop new antimicrobial agents. nih.gov Another example is the incorporation of an oxazoline (B21484) ring system and amide groups into the side chain of the benzophenone moiety to investigate potential antimicrobial and antihaemostatic activities. researchgate.net

Diversity-oriented synthesis is another powerful strategy used to generate libraries of benzophenone derivatives. This approach involves systematically modifying the benzophenone skeleton to produce a wide array of structurally diverse compounds. These libraries can then be screened for various biological activities. For example, new substituted benzophenone derivatives have been designed by replacing a carbon atom with an isosteric nitrogen atom to create oxime derivatives, which were subsequently reduced to form ethers and amines. nih.gov This method allows for a broad exploration of the chemical space around the benzophenone core to identify new lead compounds for applications such as antifungal agents. nih.gov

The design of novel derivatives also frequently relies on structural analogy to existing successful molecules. By using a known drug or agrochemical as a template, chemists can design new compounds with potentially similar or improved properties. The anti-inflammatory drug ketoprofen (B1673614) has served as a structural reference for planning new benzophenone derivatives. mdpi.com In the field of agrochemicals, fungicides such as metrafenone (B1676525), dimethomorph, and flumorph, which all contain a benzophenone skeleton, have inspired the design of new analogs aimed at controlling phytopathogenic fungi. nih.gov

These design strategies are often guided by computational methods, such as molecular docking studies, which can predict the binding potential of designed compounds to biological targets like enzymes. mdpi.com The synthesis of these designed derivatives typically involves multi-step reaction sequences. A common starting point is the classic Friedel-Crafts reaction to form the benzophenone skeleton, followed by various modifications to introduce desired functional groups or heterocyclic systems. nih.gov

The following table summarizes key strategies and outcomes in the design of novel benzophenone derivatives based on recent research findings.

| Design Strategy | Modification Approach | Resulting Derivative Class | Intended Application | Reference |

|---|---|---|---|---|

| Molecular Hybridization | Incorporation of a thiazole nucleus | Benzophenone-thiazole hybrids | Anti-inflammatory | mdpi.com |

| Molecular Hybridization | Fusion with an azetidinone ring | Benzophenone-azetidinone analogues | Antimicrobial | nih.gov |

| Molecular Hybridization | Attachment of an oxazoline ring and amide group | Benzophenone-oxazoline derivatives | Antimicrobial, Antihaemostatic | researchgate.net |

| Diversity-Oriented Synthesis | Isosteric replacement (C with N) and subsequent reduction | Oxime ethers and amines | Antifungal | nih.gov |

| Structural Analogy | Modification based on the structure of metrafenone and dimethomorph | Substituted benzophenones | Agrochemical Fungicides | nih.gov |

Ultimately, the strategic design of novel benzophenone derivatives is a dynamic field that combines principles of organic synthesis, medicinal chemistry, and computational modeling to develop new molecules with tailored properties for specific and valuable applications.

Advanced Analytical Methodologies for 2,4 Dihydroxybenzophenone and Its Metabolites

Chromatographic Techniques for Separation and Quantitation

HPLC is a cornerstone technique for the analysis of 2,4'-Dihydroxybenzophenone, offering robust methods for its separation and quantification in complex samples like human urine and mouse brain tissue. researchgate.netsemanticscholar.org The development of a successful HPLC method involves the careful optimization of several key parameters, including the stationary phase, mobile phase composition, and detector settings. amazonaws.com

The choice of stationary phase is critical for achieving effective separation of this compound from its parent compound and other metabolites.

C18 (Octadecylsilane): This is the most frequently utilized stationary phase for the analysis of this compound due to its hydrophobic nature, which is well-suited for reverse-phase chromatography. nih.govnih.gov Columns such as the Genesis C18 and Waters Symmetry C18 have been successfully employed. researchgate.netnih.gov The C18 phase provides excellent retention and separation for moderately polar compounds like benzophenones. semanticscholar.orgnih.gov

Alkyl Phenyl: Columns with alkyl phenyl stationary phases, such as the μ Bondapak Alkyl Phenyl, have also been used. researchgate.net These phases can offer alternative selectivity compared to C18, particularly for aromatic compounds, due to potential π-π interactions between the phenyl groups of the stationary phase and the analyte.

Amide: While less common for this specific compound, amide-based columns, like the Waters XBridge Amide, are used in HPLC for separating polar compounds. researchgate.net Their utility in the analysis of benzophenone (B1666685) derivatives might be explored for specific applications requiring unique selectivity for highly polar metabolites. researchgate.net

| Column Type | Stationary Phase Chemistry | Typical Dimensions | Reference |

|---|---|---|---|

| Genesis C18 | C18 (Octadecylsilane) | 4.6 mm × 150 mm | nih.gov |

| Waters Symmetry C18 | C18 (Octadecylsilane) | 4.6 mm × 250 mm, 5 µm | researchgate.netnih.gov |

| μ Bondapak Alkyl Phenyl | Alkyl Phenyl | Not Specified | researchgate.net |

The mobile phase composition governs the retention and elution of analytes. phenomenex.com For this compound, reverse-phase elution is standard, typically using a mixture of water and a less polar organic solvent.

Methanol-Water: A common mobile phase involves a mixture of methanol (B129727) and water, often acidified with acetic acid. researchgate.netnih.gov One method specified a methanol-water ratio of 3:1 containing 3% acetic acid, with the pH adjusted to 3.40. researchgate.netnih.gov

Acetonitrile-Water/Acetic Acid: Acetonitrile (B52724) is another widely used organic modifier. A gradient elution using acetonitrile and deionized water (e.g., 44:66 v/v) with a small amount of trifluoroacetic acid (TFA) has been reported. semanticscholar.orgnih.gov Another isocratic method used a mixture of acetonitrile and a 0.6% solution of acetic acid (19:81 v/v), with the pH adjusted to 3.5 using triethylamine. researchgate.net

Acetonitrile-Water/Phosphoric Acid: For certain applications, a simple mobile phase of acetonitrile, water, and phosphoric acid is effective. sielc.com For mass spectrometry-compatible methods, phosphoric acid is typically replaced with formic acid. sielc.com

The optimization of the organic solvent ratio and the pH of the aqueous component is essential to achieve baseline separation and good peak shape. phenomenex.com

UV-Vis detection is the most common method for the quantification of this compound following HPLC separation. The selection of an optimal wavelength is based on the compound's UV absorption maxima to ensure maximum sensitivity.

280 nm: This wavelength was utilized in a method for determining the compound in mouse brain tissue. researchgate.net

290 nm: Another method for analysis in mouse brain set the detection wavelength at 290 nm. researchgate.netnih.gov

287 nm: A study analyzing human urine for Benzophenone-3 and its metabolite this compound used a UV detector set at 287 nm. nih.govsemanticscholar.orgnih.gov

254 nm: This wavelength has been noted in the context of HPLC assays for related benzophenone compounds. researchgate.net

365 nm: While not used for the parent compound directly, a wavelength of 365 nm was employed for the detection of 4,4'-dihydroxybenzophenone (B132225) after derivatization with 2,4-dinitrophenylhydrazine, indicating its potential use for derivatized metabolites. nih.govresearchgate.net

The absorption maxima for this compound can be influenced by the solvent and pH, with reported maxima ranging from 322.0 to 327.4 nm in ethanol. nih.gov

| Wavelength | Analyte/Matrix | Reference |

|---|---|---|

| 280 nm | This compound in mouse brain | researchgate.net |

| 290 nm | This compound in mouse brain | researchgate.netnih.gov |

| 287 nm | This compound in human urine | semanticscholar.orgnih.gov |

| 365 nm | Derivatized 4,4'-dihydroxybenzophenone | nih.gov |

Accurate quantification requires a reliable calibration strategy.

Internal Standard Method: This method is frequently used to improve the precision and accuracy of quantification by correcting for variations in injection volume and sample preparation. researchgate.net An internal standard is a compound with similar chemical properties to the analyte that is added in a known concentration to all samples and standards. epa.gov For instance, mepindolol (B133264) has been used as an internal standard in the analysis of some phenolic compounds. researchgate.net

Calibration Curves: Quantification is achieved by constructing a calibration curve, which plots the analyte's response (e.g., peak area) against its known concentration in a series of standards. researchgate.net The linearity of this curve is a critical performance metric. For this compound, excellent linearity has been demonstrated over concentration ranges such as 0.2-10.0 mg/L, with correlation coefficients (r or r²) consistently greater than 0.999. nih.govresearchgate.netnih.gov

Validation of an analytical method requires assessing its precision and recovery to ensure reliability.

Precision: This measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For this compound, reported intra-day precision ranges from 3.5% to 5.7%, and inter-day precision is between 4.5% and 6.4%. researchgate.net In other studies, the RSD for DHB was found to be less than 13%. nih.govnih.gov

Recovery: This assesses the accuracy of the method by determining the percentage of the known amount of analyte that is detected. Studies have shown high recovery rates for this compound, typically in the range of 96.8% to 104.5%. researchgate.net Extraction recoveries from complex matrices like mouse brain were reported to be between 89.5% and 97.7%. researchgate.net

| Parameter | Reported Value | Reference |

|---|---|---|

| Linearity (r²) | > 0.9998 | researchgate.net |

| Linearity (r²) | > 0.99 | nih.govnih.gov |

| Intra-day Precision (RSD) | 3.5% - 5.7% | researchgate.net |

| Inter-day Precision (RSD) | 4.5% - 6.4% | researchgate.net |

| Overall Precision (RSD) | < 13% | nih.govsemanticscholar.orgnih.gov |

| Recovery | 96.8% - 104.5% | researchgate.net |

| Extraction Recovery (mouse brain) | 89.5% - 97.7% | researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique used for the quantitative and qualitative analysis of chemical compounds in complex mixtures. eijppr.com This method combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry, making it ideal for identifying and quantifying trace amounts of substances like this compound and its metabolites in various samples. eijppr.combioanalysis-zone.com The inherent sensitivity and selectivity of LC-MS/MS are particularly advantageous for bioanalysis. eijppr.com

The determination of this compound (also known as BP-1) in biological matrices is crucial for understanding its pharmacokinetics and potential effects. LC-MS/MS has been successfully applied for this purpose. For instance, a high-performance liquid chromatography (HPLC) method has been established for the determination of BP-1 in mouse brain tissue. researchgate.net In this method, a Waters Symmetry C18 column was used for separation with an isocratic mobile phase consisting of methanol and water (3:1 volume ratio) containing 3% acetic acid. researchgate.net The detection was carried out using a UV detector set at 290 nm. researchgate.net This approach demonstrates the utility of liquid chromatography for analyzing BP-1 in complex biological samples like brain tissue. researchgate.net While this specific example uses UV detection, coupling such a separation method with tandem mass spectrometry would provide even greater sensitivity and specificity. bioanalysis-zone.com

Before analysis by LC-MS/MS, samples, especially those from complex matrices, often require preconcentration and clean-up steps to remove interfering substances and enrich the analyte of interest. longdom.org Various techniques are employed for this purpose.

Solid-Phase Extraction (SPE): This is a common technique used to isolate analytes from a sample matrix. For example, in the analysis of wastewater for compounds including benzophenone, HLB cartridges were used for extraction. frontiersin.orgfrontiersin.org

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids. It is a widely used procedure to isolate analytes from biological matrices. researchgate.netnih.gov

Chromatographic Clean-up: Columns packed with materials like Florisil can be used to remove interfering compounds from the sample extract before instrumental analysis. epa.gov

In biological samples, analytes like this compound may be bound to proteins or exist in a conjugated form. To analyze the total concentration, sample preparation often involves hydrolysis and protein precipitation.

Hydrolysis: Acid hydrolysis is a common procedure to release bound residues of compounds from tissue samples, making them available for extraction and analysis. researchgate.net This step is crucial when assessing the total amount of a substance that has been absorbed and metabolized. researchgate.net

Protein Precipitation (PP): This is a straightforward and rapid method for removing the bulk of proteins from biological samples like plasma or serum. researchgate.net Acetonitrile is frequently used as a precipitation agent. researchgate.net The sample is mixed with the solvent, causing proteins to denature and precipitate, after which they can be removed by centrifugation. researchgate.net This simple "dilute and shoot" approach is often sufficient for LC-MS/MS analysis, which is less susceptible to interferences than other methods. nih.govresearchgate.net Different precipitation agents like ethanol, acetone, and methanol/chloroform (B151607) mixtures can also be used, with varying efficiencies in protein removal and recovery. nih.gov

The matrix effect is a significant challenge in LC-MS/MS bioanalysis. bioanalysis-zone.com It refers to the alteration of ionization efficiency (either suppression or enhancement) of the target analyte due to co-eluting components from the sample matrix. nih.govnih.gov These components can include salts, phospholipids, and other endogenous or exogenous substances. nih.gov The matrix effect can adversely affect the accuracy, precision, and sensitivity of the analysis. eijppr.comnih.gov

To assess and mitigate the matrix effect, several strategies are employed:

Quantitative Assessment: The matrix effect can be quantitatively evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix with its response in a neat solution. nih.gov A matrix factor (MF) of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement. nih.gov

Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte of interest from interfering matrix components is a primary strategy to reduce matrix effects. nih.gov

Internal Standards (IS): The use of a suitable internal standard, particularly a stable isotope-labeled version of the analyte, is the most effective way to compensate for matrix effects. nih.govthermofisher.cn The IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization of the signal. nih.gov

In the analysis of this compound in mouse brain, the matrix effect was evaluated at three different concentrations (0.5, 2.0, and 8.0 mg/L), with resulting matrix effects of 102.9%, 102.7%, and 90.9%, respectively, indicating a relatively low impact in that specific method. researchgate.net

The performance of an analytical method is characterized by its limit of detection (LOD), limit of quantification (LOQ), and repeatability (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. lcms.cz For an LC-MS/MS method analyzing various compounds including benzophenone in wastewater, the LOD was found to be as low as 0.625 picograms per liter (pg L⁻¹) for some analytes. frontiersin.orgfrontiersin.org

Repeatability (Precision): This parameter measures the closeness of agreement between repeated measurements of the same sample under the same conditions. It is typically expressed as the relative standard deviation (%RSD). lcms.cz For the HPLC method for BP-1 in mouse brain, the intra-day and inter-day precision were reported as 3.5%-5.7% and 4.5%-6.4%, respectively, demonstrating good repeatability. researchgate.net

The following table summarizes the performance characteristics of an HPLC method developed for the determination of this compound (BP-1) in mouse brain. researchgate.net

| Parameter | Value |

| Linear Range | 0.2-10.0 mg/L |

| Correlation Coefficient (r²) | 0.9998 |

| Intra-day Precision (%RSD) | 3.5% - 5.7% |

| Inter-day Precision (%RSD) | 4.5% - 6.4% |

| Recoveries | 96.8% - 104.5% |

| Extraction Recoveries | 89.5% - 97.7% |

| Matrix Effect | 90.9% - 102.9% |

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structural and electronic properties of molecules like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. This compound exhibits absorbance in the UV range of 200 to 400 nm. mdpi.com A study reported a maximum absorption wavelength (λmax) of 322.0 nm for 2,4-dihydroxybenzophenone (B1670367) in ethanol. mdpi.com The UV absorption properties are fundamental to its application as a UV stabilizer. chemicalbook.comguidechem.com

Infrared (IR) and Raman Spectroscopy: Fourier-transform infrared (FTIR) and FT-Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net These techniques can confirm the presence of hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of the this compound structure. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This data is used to determine the molecular weight and deduce the structure of the compound. The PubChem database lists mass spectral data for this compound, showing characteristic fragmentation patterns that can be used for its identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the molecular structure of a compound. researchgate.netsemanticscholar.org It is instrumental in the unambiguous identification of this compound and its metabolites by detailing the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) within the molecule. nih.gov

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) of the proton signals provide a fingerprint of the molecule's structure. For this compound, the distinct aromatic protons on the two phenyl rings and the hydroxyl protons give rise to a characteristic spectrum. The signals are typically observed in the aromatic region (around 6.0-8.0 ppm) and are influenced by the position of the hydroxyl groups.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, including the carbonyl carbon and the carbons of the two aromatic rings. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom.

Below are the typical ¹H and ¹³C NMR spectral data for this compound, which are essential for its structural confirmation.

¹H NMR Spectral Data for this compound

Solvent: DMSO-d6, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 10.32 | -OH |

| 7.64 | Aromatic H |

| 6.91 | Aromatic H |

¹³C NMR Spectral Data for this compound

Solvent: DMSO-d6

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 193.03 | C=O (Carbonyl) |

| 161.20 | Aromatic C |

| 131.99 | Aromatic C |

| 128.78 | Aromatic C |

| 114.97 | Aromatic C |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. researchgate.net When coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying this compound and its metabolites in complex biological and environmental samples. researchgate.net

In MS analysis, the molecule is first ionized and then separated based on its mass-to-charge ratio (m/z). The molecular ion peak [M]+ or protonated/deprotonated molecule [M+H]+/[M-H]- confirms the molecular weight of the compound. For this compound, the exact mass is 214.063 g/mol . nih.govmassbank.jp

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the compound's structure. For benzophenones, common fragmentation involves cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org

Research findings from LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) analysis in negative ion mode show a precursor ion [M-H]- for this compound at an m/z of 213.0557. nih.govmassbank.jp Subsequent fragmentation (MS2) at different collision energies produces characteristic product ions. For instance, a prominent fragment ion is observed at m/z 137.0232, corresponding to the dihydroxybenzoyl moiety. nih.gov

Table: Key Mass Spectrometry Data for this compound

| Parameter | Value | Ion Mode | Technique | Source |

|---|---|---|---|---|

| Molecular Formula | C₁₃H₁₀O₃ | - | - | nih.gov |

| Exact Mass | 214.063 | - | - | nih.govmassbank.jp |

| Precursor Ion [M-H]⁻ (m/z) | 213.0557 | Negative | LC-ESI-QTOF | nih.govmassbank.jp |

| Major Fragment Ion (m/z) | 137.0232 | Positive | GC-APCI-QTOF | nih.gov |

| Major Fragment Ion (m/z) | 81.0336 | Positive | MS-MS | nih.gov |

UV-Vis Spectroscopy in Derivative Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is particularly useful for analyzing compounds with chromophores, such as the aromatic rings and carbonyl group in this compound. The technique provides information about the electronic transitions within the molecule and is sensitive to its conjugation system.

The UV-Vis spectrum of this compound in methanol shows characteristic absorption maxima (λmax). nih.gov These peaks correspond to π→π* and n→π* electronic transitions within the benzoyl and dihydroxyphenyl moieties.

This technique is especially valuable in the characterization of this compound derivatives. The position and intensity of the absorption maxima are highly sensitive to the nature and position of substituents on the aromatic rings. mdpi.commdpi.com

Electron-donating groups (e.g., -OH, -OCH₃) typically cause a bathochromic shift (red shift) to longer wavelengths.

Electron-withdrawing groups (e.g., -NO₂, -Cl) can cause a hypsochromic shift (blue shift) to shorter wavelengths, depending on their position.

This sensitivity allows for the differentiation of various derivatives and provides insights into their electronic structures. For example, studies have shown that the presence of different substituents can significantly alter the UV absorption profile, which is crucial for applications where specific UV-absorbing properties are desired. mdpi.commdpi.com

Table: UV-Vis Absorption Maxima (λmax) for this compound

| Wavelength (λmax) | Molar Extinction Coefficient (log ε) | Solvent |

|---|---|---|

| 243 nm | 4.00 | Not Specified |

| 290 nm | 3.96 | Methanol |

| 292 nm | 4.12 | Not Specified |

| 323 nm | 4.00 | Not Specified |

| 338 nm | 4.12 | Methanol |

Data sourced from the Hazardous Substances Data Bank (HSDB) and other spectral collections. nih.gov

The analysis of how different substituents modify the UV spectrum is a key aspect of characterizing new derivatives of this compound. mdpi.com

Biological Activities and Mechanistic Investigations of 2,4 Dihydroxybenzophenone

Antioxidant and Free Radical Scavenging Properties

2,4'-Dihydroxybenzophenone (DHP), a benzophenone (B1666685) derivative, has demonstrated notable antioxidant and free radical scavenging activities. These properties are fundamental to its protective effects against cellular damage induced by oxidative stress. The chemical structure of phenolic compounds, such as DHP, allows them to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby interrupting oxidative chain reactions. nih.gov

The antioxidant mechanism of phenolic compounds like this compound is multifaceted. A primary mechanism is the hydrogen atom transfer (HAT), where the antioxidant donates a hydrogen atom to a free radical, thus quenching its reactivity. nih.gov Another significant mechanism is the single electron transfer (SET), where an electron is transferred from the antioxidant to the free radical. rsc.org The effectiveness of these mechanisms is largely determined by the number and position of hydroxyl groups on the aromatic ring structure. mdpi.com

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. Excessive ROS can lead to damage of lipids, proteins, and DNA. researchgate.net this compound plays a significant role in attenuating oxidative stress, which has been demonstrated in various experimental models.

For instance, in studies investigating its hepatoprotective effects, pretreatment with DHP was found to significantly reduce hepatic lipid peroxidation induced by toxins. nih.govnih.gov It also helps to ameliorate the depletion of glutathione (B108866) (GSH), a critical endogenous antioxidant. nih.govnih.gov The ratio of reduced glutathione to oxidized glutathione (GSH/GSSG) is a key indicator of oxidative stress, and DHP has been shown to increase this ratio in a dose-dependent manner, signifying a reduction in oxidative damage. nih.govchemicalbook.com

Hepatoprotective Effects and Mechanisms

This compound has been shown to exert significant protective effects on the liver, particularly against chemically-induced injury.

Acetaminophen (APAP) overdose is a common cause of acute liver failure, primarily due to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione stores and induces oxidative stress. nih.gov Studies in mice have demonstrated that pretreatment with this compound can effectively protect against APAP-induced hepatotoxicity. nih.govnih.gov

Administration of DHP prior to a toxic dose of APAP led to a dramatic, dose-dependent reduction in serum levels of key liver injury markers, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and lactate (B86563) dehydrogenase (LDH). nih.govnih.govwjgnet.com Histopathological examination of liver tissues confirmed these findings, showing that DHP administration antagonized the extensive centrilobular necrosis, vacuolar degeneration, and inflammatory cell infiltration typically caused by APAP overdose. nih.govwjgnet.com

Table 1: Effect of this compound (BP-1) on Serum Enzyme Levels in Acetaminophen (APAP)-Induced Hepatotoxicity in Mice

Mice were pretreated with BP-1 for 4 days before receiving a hepatotoxic dose of APAP. Serum levels were measured 24 hours after APAP administration.

| Treatment Group | ALT (U/L) | AST (U/L) | LDH (U/L) |

|---|---|---|---|

| Control | Normal Range | Normal Range | Normal Range |

| APAP alone (350 mg/kg) | Significantly Increased | Significantly Increased | Significantly Increased |

| APAP + BP-1 (200 mg/kg) | Reduced | Reduced | Reduced |

| APAP + BP-1 (400 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| APAP + BP-1 (800 mg/kg) | Dramatically Reduced (near normal) | Dramatically Reduced (near normal) | Dramatically Reduced (near normal) |

The hepatoprotective effect of this compound is strongly correlated with its antioxidant activity. nih.gov The mechanism of protection against APAP-induced liver injury involves the mitigation of oxidative stress. nih.gov Pretreatment with DHP was found to significantly reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the liver tissue of APAP-intoxicated mice. nih.govchemicalbook.com

Furthermore, DHP helps to preserve the levels of endogenous antioxidants. It was observed that DHP pretreatment ameliorated the depletion of glutathione (GSH) caused by APAP, leading to an increased GSH/GSSG ratio. nih.govchemicalbook.com This indicates that DHP's ability to reduce oxidative damage is a key component of its liver-protective mechanism. nih.gov

Table 2: Effect of this compound (BP-1) on Oxidative Stress Markers in Acetaminophen (APAP)-Induced Hepatotoxicity in Mice

| Treatment Group | Hepatic MDA Level | Hepatic GSH/GSSG Ratio |

|---|---|---|

| Control | Normal Level | Normal Ratio |

| APAP alone | Significantly Increased | Dramatically Decreased |

| APAP + BP-1 (Dose-dependent) | Decreased | Increased |

| APAP + BP-1 (Highest Dose) | Close to Normal Level | Close to Normal Ratio |

Anti-Inflammatory Activities and Signaling Pathways

Beyond its antioxidant properties, this compound exhibits significant anti-inflammatory activities by modulating key signaling pathways involved in the inflammatory response. nih.gov

Research has shown that DHP can alleviate systemic inflammation induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.gov The anti-inflammatory effects of DHP are exerted through the inhibition of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) signaling pathway. nih.gov DHP was found to attenuate TLR4 expression and dimerization on the cell surface, which in turn inhibits the binding of LPS to the TLR4/MD2 receptor complex. nih.gov

This inhibition of the initial signaling event leads to the downregulation of downstream inflammatory cascades. Specifically, DHP has been shown to inhibit the nuclear translocation of NF-κB p65, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov As a result, DHP treatment leads to a concentration-dependent downregulation in the expression and release of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages. nih.gov

Table 3: Effect of this compound (DHP) on Pro-inflammatory Mediator Release in LPS-Stimulated RAW 264.7 Macrophages

| DHP Concentration (µM) | IL-12 Release (pg/mL) | TNF-α Release (pg/mL) |

|---|---|---|

| 0 (LPS only) | 1261.3 ± 13.8 | 1549.6 ± 14.9 |

| 6.25 | 1072.4 ± 12.5 | 1291.5 ± 20.8 |

| 12.5 | 1022.7 ± 5.6 | 1189.6 ± 16.7 |

| 25 | 878.4 ± 15.1 | 897.0 ± 9.8 |

Inhibition of Inflammatory Mediators (e.g., NO, TNF-α, IL-12)

This compound (DHP) has demonstrated significant anti-inflammatory properties through its ability to suppress key inflammatory mediators. Research has shown that DHP effectively reduces the expression of pro-inflammatory molecules such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and interleukin-12 (IL-12). nih.govnih.gov This inhibitory effect has been observed in in vitro studies using RAW 264.7 macrophages and confirmed in in vivo models. nih.gov In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, DHP treatment led to a downregulation of these pro-inflammatory mediators. nih.gov Consistent with these findings, studies in LPS-microinjected zebrafish larvae also revealed a significant reduction in the expression of iNOS, TNF-α, and IL-12 upon treatment with DHP. nih.gov

| Cell/Animal Model | Inflammatory Mediator | Observed Effect of DHP |

| RAW 264.7 Macrophages | iNOS, TNF-α, IL-12 | Downregulation of expression |

| LPS-microinjected Zebrafish Larvae | iNOS, TNF-α, IL-12 | Significant reduction in expression |

Targeting Toll-like Receptor 4 (TLR4)/Myeloid Differentiation Factor 2 (MD2) Pathway

The anti-inflammatory effects of this compound are largely attributed to its interaction with the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) signaling pathway. nih.govnih.gov This pathway is a critical component of the innate immune response to bacterial endotoxins like lipopolysaccharide (LPS). nih.gov Molecular docking and molecular dynamics simulations have revealed that DHP can occupy the hydrophobic pocket of MD2. nih.govnih.gov This binding is crucial as it blocks the dimerization of TLR4, a necessary step for the downstream signaling cascade that leads to inflammation. nih.gov

By interfering with TLR4 dimerization, DHP effectively inhibits the subsequent activation of downstream signaling molecules. This includes a decreased expression of myeloid differentiation primary response 88 (MyD88) and reduced phosphorylation of IL-1 receptor-associated protein kinase-4 (p-IRAK4). nih.gov Ultimately, this leads to the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.gov Studies have shown that DHP reduces the LPS-induced nuclear translocation of the NF-κB p65 subunit in a concentration-dependent manner. nih.gov

Modulation of Mitochondrial Reactive Oxygen Species (mtROS) Production

A key aspect of the anti-inflammatory mechanism of this compound involves its ability to modulate the production of mitochondrial reactive oxygen species (mtROS). nih.gov Excessive production of mtROS is a known contributor to cellular damage and inflammation during events like sepsis. nih.gov Research has demonstrated that DHP treatment effectively inhibits the production of mtROS during an LPS-induced inflammatory response. nih.govnih.gov This effect has been observed in both RAW 264.7 macrophages and in an in vivo zebrafish larvae model. nih.gov

Furthermore, the reduction in mtROS production by DHP is associated with the stabilization of the mitochondrial membrane potential. nih.govnih.gov The inhibition of the TLR4/MD2 signaling pathway by DHP is linked to this modulation of mtROS, suggesting that DHP's impact on mitochondria is a crucial component of its anti-inflammatory action. nih.gov

In vivo Models for Inflammation Studies (e.g., LPS-induced systemic inflammation in zebrafish larvae)

The anti-inflammatory efficacy of this compound has been validated using in vivo models, particularly the lipopolysaccharide (LPS)-induced systemic inflammation model in zebrafish larvae. nih.gov This model provides a valuable platform for studying the systemic effects of inflammation and the therapeutic potential of compounds like DHP. frontiersin.orgresearchgate.net

In LPS-microinjected zebrafish larvae, DHP treatment was shown to:

Effectively reduce mortality and morphological abnormalities. nih.gov

Restore the heart rate, which is typically decreased during endotoxemia. nih.gov

Mitigate the recruitment of macrophages and neutrophils to the sites of inflammation. nih.gov

These findings from the zebrafish model provide strong in vivo evidence for the anti-inflammatory and protective effects of DHP during systemic inflammation. nih.gov

| In vivo Model | Parameter | Effect of DHP Treatment |

| LPS-induced systemic inflammation in zebrafish larvae | Mortality and Morphological Abnormalities | Reduced |

| Heart Rate | Restored | |

| Macrophage and Neutrophil Recruitment | Mitigated |

Osteogenic and Antiosteoporotic Activities

Stimulation of Osteoblast Differentiation

This compound has been identified as a potential agent for promoting bone formation through its ability to stimulate osteoblast differentiation. acs.orgacs.orgnih.gov In studies using MC3T3-E1 preosteoblast cells, treatment with non-toxic concentrations of DHP led to a concentration-dependent increase in alkaline phosphatase (ALP) activation and mineralization, which are key markers of osteoblast activity. acs.orgnih.govresearchgate.net

This stimulation of osteoblast differentiation is accompanied by the increased expression of crucial osteoblast-specific markers, including:

Runt-related transcription factor 2 (RUNX2) acs.orgnih.govresearchgate.net

Osterix acs.orgnih.govresearchgate.net

Alkaline phosphatase (ALP) acs.orgnih.govresearchgate.net

Furthermore, these in vitro findings were corroborated in an in vivo zebrafish larvae model, where DHP treatment upregulated osteoblast-specific marker genes and enhanced vertebral formation. acs.orgnih.govresearchgate.net DHP also demonstrated the ability to restore the decrease in ALP activity and mineralization induced by prednisolone (B192156), a glucocorticoid known to have detrimental effects on bone. acs.orgacs.org

Activation of the β-Catenin Signaling Pathway

The mechanism underlying the osteogenic effects of this compound involves the activation of the β-catenin signaling pathway, a critical pathway in bone formation. acs.orgacs.org Research has shown that DHP treatment leads to an increase in the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK-3β) at the Ser9 residue. acs.orgnih.govresearchgate.net The phosphorylation of GSK-3β is a key event that leads to its inactivation, preventing it from marking β-catenin for degradation.

As a result of GSK-3β inhibition, there is an increase in the total expression of β-catenin in the cytosol. acs.orgnih.govresearchgate.net Subsequently, DHP markedly increases the localization of β-catenin into the nucleus. acs.orgnih.govresearchgate.net Once in the nucleus, β-catenin acts as a transcriptional co-activator, leading to the expression of genes that promote osteoblast differentiation and maturation. acs.org This activation of the β-catenin pathway is central to the observed osteoanabolic and antiosteoporotic activities of DHP. acs.orgacs.org

Enhancement of Osteogenic Marker Expression (e.g., RUNX2, OSX, ALP)

This compound (DHP), an organic compound derived from Garcinia xanthochymus, has been shown to promote the differentiation and maturation of pre-osteoblasts. acs.orgnih.gov In studies using MC3T3-E1 preosteoblast cells, treatment with non-toxic concentrations of DHP led to a concentration-dependent increase in alkaline phosphatase (ALP) activation and mineralization. acs.orgnih.gov This was accompanied by a higher expression of key osteoblast-specific markers, including Runt-related transcription factor 2 (RUNX2), osterix (OSX), and ALP. acs.orgnih.gov

RUNX2 is a critical transcription factor for initiating the differentiation of mesenchymal stem cells into osteoblasts. scielo.br It plays a crucial role in the early stages of osteoblast differentiation by triggering the expression of major bone matrix genes. scielo.brnih.gov OSX is another essential transcription factor that acts downstream of RUNX2 and is vital for the maturation of osteoblasts. acs.org ALP is an early marker of osteogenesis, and its activity is essential for the mineralization process of the bone matrix. nih.govnih.gov The upregulation of these three markers by DHP indicates its potential to stimulate bone formation by promoting the entire process of osteoblast differentiation, from initial commitment to final maturation and mineralization. acs.org

| Osteogenic Marker | Effect of this compound (DHP) | Research Model |

| RUNX2 | Upregulated expression acs.org | MC3T3-E1 cells, Zebrafish larvae acs.org |

| OSX | Upregulated expression acs.org | MC3T3-E1 cells, Zebrafish larvae acs.org |

| ALP | Increased activation and expression acs.org | MC3T3-E1 cells, Zebrafish larvae acs.org |

Mitigation of PDS-Induced Osteoporosis

Glucocorticoids, such as prednisolone (PDS), are widely used for treating inflammatory diseases, but their long-term use can lead to glucocorticoid-induced osteoporosis (GIO), the most common type of secondary osteoporosis. nih.gov GIO is characterized by reduced bone formation and increased bone resorption. nih.gov

Research has demonstrated that this compound can counteract the negative effects of PDS on bone cells. acs.org In MC3T3-E1 preosteoblasts, DHP was found to restore the PDS-induced decrease in ALP activity and mineralization. acs.orgnih.gov Furthermore, DHP treatment reversed the suppressed expression of the osteogenic marker proteins RUNX2, OSX, and ALP caused by PDS in a concentration-dependent manner. acs.org

These findings were corroborated in an in vivo zebrafish model of PDS-induced osteoporosis. acs.org Treatment with DHP alleviated the osteoporotic phenotype in PDS-treated zebrafish by restoring vertebral formation and the expression of osteoblast-related genes. acs.orgnih.gov These results suggest that DHP can mitigate the anti-osteogenic effects of PDS, highlighting its potential as a candidate for addressing osteoporosis. acs.org

In vitro and In vivo Models (e.g., MC3T3-E1 preosteoblast cells, zebrafish larvae)

The osteoanabolic and anti-osteoporotic effects of this compound have been investigated using established in vitro and in vivo models. acs.org

In vitro Model: MC3T3-E1 Preosteoblast Cells

The mouse-derived MC3T3-E1 preosteoblast cell line is a widely used and reliable in vitro system for studying bone formation and osteoblast differentiation. acs.orgnih.govfrontiersin.org These cells, originally isolated from mouse calvaria, can be induced to differentiate into mature, mineralizing osteoblasts. frontiersin.org In studies on DHP, MC3T3-E1 cells were treated with the compound to assess its effects on cell viability, differentiation, and mineralization. acs.org The expression levels of key osteogenic transcription factors and markers like RUNX2, OSX, and ALP were measured to elucidate the molecular mechanisms behind DHP's effects on bone cell function. acs.org

In vivo Model: Zebrafish Larvae

Zebrafish (Danio rerio) have emerged as a powerful vertebrate model for osteoporosis research. nih.gov Their transparent larvae allow for the non-invasive, real-time visualization of skeletal development and bone mineralization. tzuchi.com.twnih.gov Key genes and signaling pathways involved in bone development are highly conserved between zebrafish and humans. nih.gov For investigating DHP, zebrafish larvae were used to confirm the compound's ability to enhance vertebral formation. acs.orgnih.gov Additionally, a PDS-induced osteoporosis model in zebrafish was employed to evaluate DHP's anti-osteoporotic activity, assessing its capacity to restore bone formation and gene expression after glucocorticoid treatment. acs.orgtzuchi.com.tw

Other Reported Biological Activities of Benzophenone Derivatives

Antiglycemic Activity

Certain benzophenone derivatives have shown potential as antiglycemic agents. Studies have identified benzophenone thio- and semicarbazone derivatives as novel inhibitors of dipeptidyl peptidase-IV (DPP-IV). nih.govtandfonline.com The inhibition of DPP-IV is a recognized therapeutic approach for managing type 2 diabetes mellitus. nih.gov Pharmacophore studies of these derivatives suggested that specific substitutions on the benzene (B151609) rings strongly influenced their DPP-IV inhibitory activity. nih.gov